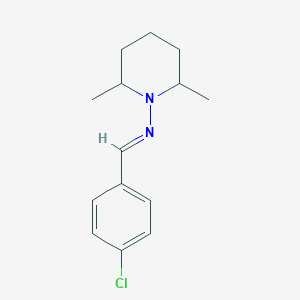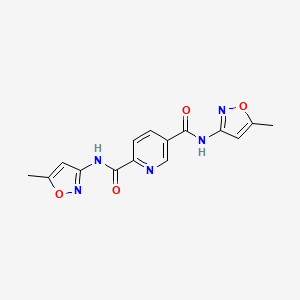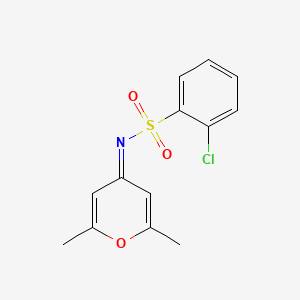
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide, also known as DTTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of compounds known as thienyl amides, which have been found to exhibit various biological activities. In
Applications De Recherche Scientifique
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In recent years, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has gained significant attention in cancer research due to its ability to inhibit the growth and proliferation of cancer cells. In addition, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been shown to possess antimicrobial properties, which could be useful in the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide is not fully understood, but it has been proposed that it exerts its biological activities by modulating various signaling pathways. For instance, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of various cellular processes, including inflammation and cancer. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In addition, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide in lab experiments is its high purity and yield, which ensures reproducibility of results. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit potent biological activities, making it a useful tool for studying various cellular processes. However, one of the limitations of using 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide is its high cost, which could limit its widespread use in research.
Orientations Futures
There are several future directions for the research on 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide. One of the potential applications of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide is in the development of new anticancer drugs. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide could be useful in the development of new anti-inflammatory and antimicrobial agents. Furthermore, future research could focus on elucidating the molecular mechanism of action of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide and identifying its molecular targets. Finally, the development of new synthesis methods for 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide could lead to the production of more cost-effective and efficient methods for obtaining pure 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide.
Méthodes De Synthèse
The synthesis of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide involves the reaction between 2,5-di-tert-butyl-3-thiophenecarboxylic acid and N-phenylbutanamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide. This synthesis method has been reported in various scientific literature and has been found to yield high purity and yield of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide.
Propriétés
IUPAC Name |
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NOS/c1-21(2,3)18-15-16(20(25-18)22(4,5)6)11-10-14-19(24)23-17-12-8-7-9-13-17/h7-9,12-13,15H,10-11,14H2,1-6H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTPIGGWXICVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(C)(C)C)CCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)


![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)

![N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)